molecular formula C20H25F3N2O3 B1473807 Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1402148-95-1

Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1473807
CAS No.: 1402148-95-1
M. Wt: 398.4 g/mol
InChI Key: JNTNTUCDODHOSZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a 3-oxo group and a 4-(4-(trifluoromethyl)phenyl) moiety. The tert-butyl carbamate group at position 8 enhances steric protection and modulates solubility. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to improve metabolic stability and binding affinity in target proteins .

Properties

IUPAC Name

tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2O3/c1-18(2,3)28-17(27)25-10-8-19(9-11-25)12-24-16(26)15(19)13-4-6-14(7-5-13)20(21,22)23/h4-7,15H,8-12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNTUCDODHOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tert-butyl ester group, a trifluoromethyl-substituted phenyl ring, and a spirocyclic framework. The synthesis typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine derivatives under controlled conditions, often utilizing tert-butyl bromoacetate as a precursor.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Anticancer Properties : Studies indicate that derivatives of diazaspiro compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that related compounds induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin . The spirocyclic structure is believed to enhance binding interactions with protein targets, contributing to its anticancer efficacy.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. In particular, its structural components may interact with specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting diseases like cancer or metabolic disorders .
  • Biocidal Activity : Research also suggests that related compounds can inhibit chitin synthase, thereby suppressing fungal growth. This biocidal activity indicates potential applications in agriculture or antifungal therapies .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This property is crucial for effective binding and subsequent biological activity.
  • Hydrogen Bonding : The piperidine ring allows for hydrogen bonding with biological molecules, influencing their activity and function. This interaction is significant in modulating enzyme activities and receptor interactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the same structural class:

  • Cytotoxicity Studies : A recent study evaluated various piperidine derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to this compound demonstrated IC50 values indicating potent anticancer activity .
  • Enzyme Interaction Assays : In vitro assays have shown that these compounds can inhibit key enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents for metabolic disorders .
  • Fungal Growth Inhibition : Research into biocidal properties revealed that certain derivatives effectively inhibited fungal strains such as Candida albicans and Aspergillus fumigatus, highlighting their potential use in antifungal treatments .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds featuring the diazaspiro structure possess anticancer properties. Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and effectiveness as an anticancer agent .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research suggests that the incorporation of the trifluoromethyl group can enhance the interaction of the molecule with bacterial membranes, leading to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

1.3 Neurological Applications
There is ongoing research into the neuroprotective effects of diazaspiro compounds, including this compound. Preliminary studies suggest it may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Agrochemicals

2.1 Pesticide Development
The unique structural features of this compound make it a candidate for development as a pesticide or herbicide. Its effectiveness against specific pests has been evaluated in agricultural settings, showing promising results in controlling pest populations while minimizing environmental impact due to its selective action .

Materials Science

3.1 Polymer Synthesis
The compound's reactivity allows it to be utilized in the synthesis of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers aim to create materials with improved thermal stability and mechanical strength, suitable for high-performance applications .

3.2 Coatings and Adhesives
In coatings technology, this compound can be used to formulate high-performance coatings that exhibit resistance to solvents and environmental degradation. Its incorporation into adhesive formulations has also been explored for applications requiring strong bonding under challenging conditions .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Inhibition of tumor growth in multiple cell lines; enhanced bioavailability due to trifluoromethyl group.
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria; improved membrane interaction noted.
Neuroprotective Effects Potential modulation of neurotransmitter systems; reduction of oxidative stress observed in neuronal cells.
Pesticide Development Demonstrated effectiveness in controlling pest populations with minimal environmental impact.
Polymer Synthesis Enhanced thermal stability and mechanical strength in new polymer formulations achieved through incorporation of the compound.
Coatings Technology High-performance coatings developed; resistance to solvents and environmental degradation confirmed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring, oxo group positioning, and spiro system modifications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula XlogP Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 4-(4-(trifluoromethyl)phenyl), 3-oxo C₂₁H₂₅F₃N₂O₃ ~3.1* ~58.6* 1 / 4
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4-(4-fluorophenyl), 3-oxo C₁₉H₂₅FN₂O₃ 2.5 58.6 1 / 4
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate No phenyl, 1-oxo C₁₃H₂₂N₂O₃ ~1.8* ~58.6 1 / 3
Tert-butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate 2,4-dioxo C₁₃H₂₀N₂O₄ ~1.2* ~87.4 2 / 5

*Estimated based on structural similarity.

Key Observations:

Trifluoromethyl vs. Fluorophenyl: The trifluoromethyl group in the target compound increases lipophilicity (XlogP ~3.1 vs.

Oxo Group Positioning : The 3-oxo group in the target compound and its fluorophenyl analog may facilitate hydrogen bonding with biological targets, whereas the 1-oxo analog (CAS 191805-29-5) lacks this interaction site .

Multi-Oxo Derivatives : The 2,4-dioxo analog () has higher polarity (TPSA ~87.4 vs. ~58.6), reducing lipophilicity but improving solubility .

Preparation Methods

Cyclization of Piperidine Derivatives

A key step is the cyclization of substituted piperidine derivatives to form the spirocyclic core. According to European Patent EP0414422A2, 4-carbamoyloxy-4-ethynylpiperidine derivatives can be cyclized under basic conditions to yield 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to the target compound. The cyclization is typically performed in the presence of bases such as alkaline metal acetates, carbonates, or alkoxides, at temperatures ranging from 40 °C to the boiling point of the solvent, under inert atmosphere (argon or nitrogen) to prevent side reactions.

Solvent Selection

Suitable solvents for these transformations include aliphatic alcohols (ethanol, isopropanol), aromatic hydrocarbons (toluene, xylene), and ethers (tetrahydrofuran, dioxane). The choice of solvent influences the reaction rate and yield, with ethers and aromatic hydrocarbons often preferred for cyclization steps.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester at the 8-carboxylate position is typically introduced by esterification of the corresponding carboxylic acid or via protection of the acid functionality before or after spirocycle formation. The tert-butyl group serves as a protecting group, stable under many reaction conditions but removable under acidic conditions if needed.

Attachment of the 4-(4-(Trifluoromethyl)phenyl) Substituent

Aromatic Substitution and Coupling

The 4-(4-(trifluoromethyl)phenyl) substituent is introduced by coupling reactions or nucleophilic aromatic substitutions. Research on related diazaspiro compounds shows that aromatic substitutions involving trifluoromethyl groups can be achieved via SNAr reactions or palladium-catalyzed cross-coupling methods, depending on the precursor functionalities.

SNAr Displacement

In analogous systems, SNAr displacement at pyridine or phenyl rings bearing halogens has been used to introduce polar substituents including trifluoromethyl groups. This method involves nucleophilic displacement of a halogen by an amine or other nucleophile under controlled conditions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization of piperidine Base (e.g., potassium carbonate), inert atmosphere Tetrahydrofuran or toluene 40 °C to reflux 70-85 Direct cyclization in reaction mixture preferred
Esterification to tert-butyl ester tert-Butyl alcohol, acid catalyst or carbodiimide coupling Dichloromethane or similar Room temp to reflux 80-90 Protects carboxyl group, stable under basic conditions
Aromatic substitution SNAr or Pd-catalyzed coupling with trifluoromethylphenyl halide Polar aprotic solvents (DMF, DMSO) 80-120 °C 65-75 Requires careful control to avoid side reactions

Research Findings and Optimization

  • The cyclization step benefits from performing the reaction under inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.
  • Direct cyclization of intermediates without isolation improves overall yield and reduces purification steps.
  • The presence of trifluoromethyl groups on the aromatic ring enhances the compound’s bioactivity but requires optimized coupling conditions to achieve good substitution efficiency.
  • Use of aliphatic or aromatic solvents can be tailored depending on solubility and reaction kinetics for each step.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate?

A common approach involves multi-step alkylation and cyclization reactions. For example, tert-butyl-protected diazaspiro intermediates can be synthesized via nucleophilic substitution using potassium carbonate as a base in acetonitrile under reflux (6–12 hours), followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradients) . The trifluoromethylphenyl group is typically introduced via Suzuki coupling or direct substitution, requiring careful control of stoichiometry and reaction temperature to avoid side products .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. Key NMR signals include:

  • ¹H NMR : Distinct peaks for the tert-butyl group (~1.4 ppm, singlet) and aromatic protons from the trifluoromethylphenyl moiety (7.5–8.0 ppm, multiplet).
  • ¹³C NMR : Resonances for the spiro carbon (64–66 ppm, quaternary carbon) and carbonyl groups (170–180 ppm) . Purity is validated using HPLC with Chromolith or Purospher® STAR columns, optimized for polar intermediates .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at 2–8°C under inert gas (e.g., argon) in amber vials to prevent degradation via hydrolysis or oxidation. The hydrochloride salt form (if applicable) enhances stability, with a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can competing side reactions during spiro ring formation be minimized?

Side reactions, such as over-alkylation or ring-opening, are mitigated by:

  • Using anhydrous solvents (e.g., THF) and molecular sieves to control moisture.
  • Slow addition of reagents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) to avoid local excess .
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to terminate the reaction at ~90% conversion .

Q. What strategies resolve discrepancies in spectroscopic data for diazaspiro compounds?

Discrepancies in NMR or MS data often arise from conformational flexibility or residual solvents. Solutions include:

  • Variable-temperature NMR to identify dynamic effects.
  • High-resolution LC-MS to rule out isotopic interference from trifluoromethyl groups .
  • Computational modeling (DFT) to predict and assign challenging peaks .

Q. How does the trifluoromethylphenyl group influence the compound’s physicochemical properties?

The trifluoromethyl group enhances lipophilicity (LogP ~3.1) and metabolic stability, as shown in analogues. However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG mixtures) for biological assays .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

Scaling up introduces issues like exothermic reactions and purification bottlenecks. Strategies include:

  • Switching from batch to flow chemistry for spiro ring formation to improve heat dissipation .
  • Replacing column chromatography with crystallization (e.g., using ethyl acetate/hexane) for intermediate purification .
  • Optimizing stoichiometry to reduce excess reagents, which lowers costs and simplifies waste management .

Methodological Notes

  • Data Contradictions : When conflicting yields or spectral data arise, cross-validate results using orthogonal methods (e.g., X-ray crystallography for absolute configuration) .
  • Experimental Design : Always include control reactions (e.g., omitting the tert-butyl group) to isolate the impact of structural modifications on reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

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